molecular formula C11H19NO2 B13251318 (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol

(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol

Cat. No.: B13251318
M. Wt: 197.27 g/mol
InChI Key: AGMAAOQXQWXLCV-UHFFFAOYSA-N
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Description

(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: is an organic compound with the molecular formula C11H19NO2 It is characterized by a furan ring substituted with a hydroxymethyl group and an aminoalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminoalkyl Chain: The aminoalkyl chain can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxymethyl group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(3-Ethylbutyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(3-Methylpentyl)amino]methyl}furan-2-yl)methanol

Uniqueness

  • The specific structure of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol, including the position and nature of its substituents, imparts unique chemical and biological properties. For instance, the presence of the 3-methylbutyl group can influence its lipophilicity and, consequently, its interaction with biological membranes.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

[5-[(3-methylbutylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C11H19NO2/c1-9(2)5-6-12-7-10-3-4-11(8-13)14-10/h3-4,9,12-13H,5-8H2,1-2H3

InChI Key

AGMAAOQXQWXLCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(O1)CO

Origin of Product

United States

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